molecular formula C20H26N6O3 B14101935 7-hexyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-hexyl-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14101935
M. Wt: 398.5 g/mol
InChI Key: WXLMBLVEKMSPRP-YDZHTSKRSA-N
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Description

7-hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Properties

Molecular Formula

C20H26N6O3

Molecular Weight

398.5 g/mol

IUPAC Name

7-hexyl-8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H26N6O3/c1-4-5-6-7-12-26-16-17(25(3)20(29)22-18(16)28)21-19(26)24-23-13(2)14-8-10-15(27)11-9-14/h8-11,27H,4-7,12H2,1-3H3,(H,21,24)(H,22,28,29)/b23-13+

InChI Key

WXLMBLVEKMSPRP-YDZHTSKRSA-N

Isomeric SMILES

CCCCCCN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)O)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)NC2=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 7-hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the condensation of a hydrazine derivative with a purine precursor under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistent quality and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures.

Scientific Research Applications

7-hexyl-8-[(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine core allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The hydrazine moiety can form covalent bonds with target proteins, leading to changes in their activity. These interactions can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar compounds include:

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